![molecular formula C7H12O3 B1336091 4-Oxoheptanoic acid CAS No. 924-97-0](/img/structure/B1336091.png)
4-Oxoheptanoic acid
Overview
Description
4-Oxoheptanoic acid, also known as 3-butyrl propionic acid, is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Molecular Structure Analysis
The systematic name for 4-Oxoheptanoic acid is CCCC(=O)CCC(=O)O . The structure includes a seven-carbon chain with two carbonyl groups (C=O), one at the fourth carbon and another at the end of the chain, forming a carboxylic acid group (COOH).Physical And Chemical Properties Analysis
4-Oxoheptanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 268.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 135.8±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
4-Oxoheptanoic acid and its derivatives are utilized as precursors in chemical synthesis. For instance, they are employed in preparing compounds like 2-methyl-1,3-cyclohexanedione, which is achieved by avoiding high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979). This highlights their role in facilitating alternative, less intense synthetic pathways.
Applications in Nanotechnology
In the field of nanotechnology, 4-oxoheptanoic acid derivatives have been used for the optical gating of nanofluidic devices. These devices, based on synthetic ion channels, utilize the photolabile properties of these compounds. The optical gating allows UV-light-triggered permselective transport of ionic species, paving the way for potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Atmospheric Studies
The identification of 4-oxoheptanoic acid derivatives in marine atmospheres underscores their environmental relevance. In a study, 4-oxoheptanedioic acid was detected in marine aerosols, indicating its presence and potential role in atmospheric chemical processes (Sakaguchi & Kawamura, 1994). This discovery expands our understanding of the chemical composition of marine aerosols.
Gas Phase Ion Fragmentation Studies
The fragmentation behaviors of small oxocarboxylic acids, including 6-oxoheptanoic acid, have been studied using electrospray ionization and mass spectrometry. These studies are crucial for understanding the gas phase ion fragmentation mechanisms, which are significant in various fields of analytical and organic chemistry (Kanawati et al., 2007).
Role in Organic Chemistry Research
4-Oxoheptanoic acid and its derivatives, such as methyl 7-oxoheptanoate, are significant in the synthesis of various organic compounds. They have been used for synthesizing intermediates in the preparation of prostaglandins and other bioactive molecules, highlighting their importance in organic synthesis (Ballini & Petrini, 1984).
Scientific Research Applications of 4-Oxoheptanoic Acid
Synthesis and Chemical Processes
4-Oxoheptanoic acid and its derivatives are used as precursors in chemical synthesis. For example, they serve in the preparation of 2-methyl-1,3-cyclohexanedione, offering an alternative to high-pressure hydrogenation processes (Chattopadhyay, Banerjee, & Sarma, 1979). This demonstrates their role in enabling more accessible synthetic routes.
Nanotechnology Applications
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-oxoheptanoic acid, has been utilized in the optical gating of synthetic ion channels in nanofluidic devices. These applications include light-induced controlled release, sensing, and information processing, showcasing the compound's potential in advanced technological applications (Ali et al., 2012).
Atmospheric Chemistry
The identification of 4-oxoheptanoic acid derivatives, such as 4-oxoheptanedioic acid, in marine atmospheres indicates their presence and potential impact on atmospheric chemical processes. This discovery underscores the importance of understanding the diverse chemical components of marine aerosols (Sakaguchi & Kawamura, 1994).
Analytical Chemistry
Studies on small oxocarboxylic acids, including 6-oxoheptanoic acid, have explored their mass spectrometric characterization and gas phase ion fragmentation mechanisms. This research is significant in the field of analytical chemistry for understanding the behavior of these compounds under various conditions (Kanawati et al., 2007).
Organic Chemistry Research
4-Oxoheptanoic acid derivatives are important in the synthesis of various organic compounds. For instance, methyl 7-oxoheptanoate, a derivative, is used in the synthesis of key intermediates for prostaglandins, highlighting its significance in the field of organic synthesis (Ballini & Petrini, 1984).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Oxoheptanoic acid . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSNZNVVUIPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415259 | |
Record name | 4-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxoheptanoic acid | |
CAS RN |
924-97-0 | |
Record name | 4-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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